L-Serine, glycylglycylglycylglycyl-

Description

Properties

CAS No. |

2543-43-3 |

|---|---|

Molecular Formula |

C11H19N5O7 |

Molecular Weight |

333.30 g/mol |

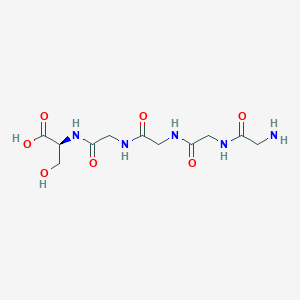

IUPAC Name |

(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C11H19N5O7/c12-1-7(18)13-2-8(19)14-3-9(20)15-4-10(21)16-6(5-17)11(22)23/h6,17H,1-5,12H2,(H,13,18)(H,14,19)(H,15,20)(H,16,21)(H,22,23)/t6-/m0/s1 |

InChI Key |

HKZAAJSTFUZYTO-LURJTMIESA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis of L-Serine Intermediate

Threonine Aldolase-Catalyzed L-Serine Production

L-Serine serves as the N-terminal residue in L-Ser-Gly₄. Its synthesis via threonine aldolase (EC 4.1.2.5) from Candida humicola or Bacterium cadaveris enables stereospecific condensation of glycine and formaldehyde. Key parameters include:

- Reaction Conditions : pH 7–11 (optimal pH 8.5), 20–50°C.

- Cofactors : Pyridoxal phosphate (0.1–1 mM) enhances activity, while tetrahydrofolate (THF) stabilizes the enzyme against formaldehyde inactivation.

- Yield : 35–425 g/L L-serine in batch reactors, with glycine conversion rates of 40–60%.

Table 1. Enzymatic L-Serine Synthesis Optimization

| Parameter | Optimal Range | Yield (g/L) | Source |

|---|---|---|---|

| pH | 8.5–9.0 | 425 | |

| Temperature (°C) | 40–50 | 320 | |

| Formaldehyde (M) | 0.5–1.0 | 280 | |

| Glycine (M) | 2.0–3.0 | 350 |

Solid-Phase Peptide Synthesis (SPPS) of Gly₄ Chain

Fmoc-Based Assembly

The tetraglycine chain is constructed via SPPS using Fmoc-glycine-Wang resin. Critical steps include:

Chemoenzymatic Polymerization for Peptide Bond Formation

Papain-Catalyzed Condensation

Papain (EC 3.4.22.2) facilitates aqueous-phase coupling of L-serine ethyl ester (Ser-OEt) to Gly₄:

- Conditions : pH 8.5, 15°C, 48 h.

- Product : β-sheet-structured L-Ser-Gly₄ with degree of polymerization (DP) 5–22.

- Purity : 95% by MALDI-TOF MS.

Table 2. Papain-Catalyzed Reaction Outcomes

| Substrate | DP Range | Yield (%) | Secondary Structure |

|---|---|---|---|

| Ser-OEt + Gly₄-OH | 5–22 | 78 | β-sheet |

| Ser-OMe + Gly₄-OH | 4–18 | 65 | Random coil |

Protection-Deprotection Strategies in Solution-Phase Synthesis

tert-Butyloxycarbonyl (Boc) Protection

Boc-L-serine is coupled to Gly₄ using dicyclohexylcarbodiimide (DCC):

Analytical Validation and Quality Control

LC-MS/MS Quantification

Circular Dichroism (CD) Spectroscopy

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)

- Mass Accuracy : <0.1% deviation for L-Ser-Gly₄ (theoretical m/z 487.43; observed m/z 487.48).

Chemical Reactions Analysis

Types of Reactions

L-Serine, glycylglycylglycylglycyl- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of L-serine can be oxidized to form serine derivatives.

Reduction: Reduction reactions can modify the peptide chain or the amino acid residues.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of serine aldehyde or serine acid derivatives.

Scientific Research Applications

L-Serine is a non-essential amino acid with a variety of applications, particularly in the biomedical and nutritional fields. It plays a crucial role in various biological processes, including synaptic plasticity, T cell responses, and tumor growth .

Scientific Research Applications

Alzheimer's Disease (AD) Research: L-serine acts as a co-agonist of synaptic N-methyl-D-aspartate receptors (NMDARs), which are essential for synaptic plasticity. Research indicates that supplementation with L-serine can prevent synaptic and behavioral deficits in AD mice . Studies have shown that a shortage of glucose can decrease the production of both L- and D-serine, impacting synaptic transmission . Bath application of L-serine has been shown to rescue long-term potentiation, a process vital for memory and learning, in hippocampal slices .

Immunometabolism: L-serine plays a critical role in T cell responses during immune challenges. It is required for optimal T cell expansion, even when glucose concentrations are sufficient . Dietary restriction of serine can impair pathogen-driven expansion of T cells in vivo . Serine supplies glycine and one-carbon units necessary for de novo nucleotide biosynthesis in proliferating T cells .

Cancer Research: Many cancers upregulate the expression of serine synthesis pathway enzymes . Increased serine synthesis, driven by higher expression of phosphoglycerate dehydrogenase (PHGDH), promotes tumor progression in melanoma and breast cancer models . Tumors in serine-limited environments gain a growth advantage by upregulating serine biosynthesis .

Nutritional Supplementation

L-serine is used as a dietary supplement to support cognitive function and mental health.

Mechanism of Action

L-Serine, glycylglycylglycylglycyl- exerts its effects through several mechanisms:

Activation of glycine receptors: L-serine can activate glycine receptors, leading to neurotransmitter synthesis and neuroprotection.

Upregulation of PPAR-γ: This pathway results in anti-inflammatory effects and improved cognitive function.

Regulation of cytokine release: L-serine modulates the release of cytokines in the brain, promoting neuroprotection and recovery from injury.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between L-Serine, glycylglycylglycylglycyl- and analogous peptides:

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Amino Acid Sequence | Key Features |

|---|---|---|---|---|

| L-Serine, glycylglycylglycylglycyl- (494835-27-7) | C₁₂H₂₀N₄O₆ | 316.31 | Ser-Gly-Gly-Gly-Pro* | High glycine content for flexibility; serine hydroxyl group for polarity. |

| L-Serine, L-valyl-L-arginyl... (842953-10-0) | C₃₀H₅₂N₁₂O₁₁ | 756.81 | Ser-Val-Arg-Pro-Gln-Gly-Gly-Gly | Incorporates charged (Arg) and polar (Gln) residues; larger size. |

| L-SERINE, GLYCYL-L-PROLYLGLYCYLGLYCYL... (849629-56-7) | C₂₅H₄₃N₉O₁₁ | 645.66 | Ser-Gly-Pro-Gly-Gly-Ser-Gly-Lys | Lysine residue introduces positive charge; potential for membrane interaction. |

| L-Serine, L-alanyl-L-prolylglycyl... (498565-49-4) | C₂₇H₄₆N₈O₁₀ | 634.70 | Ser-Ala-Pro-Gly-Pro-Ser-Lys | Proline-rich sequence; may influence secondary structure (e.g., β-turns). |

*Sequence inferred from IUPAC naming conventions.

Key Observations :

- Glycine Content : The high glycine proportion in 494835-27-7 enhances conformational flexibility, contrasting with bulkier residues (e.g., Val, Arg) in 842953-10-0 , which may stabilize specific binding interactions .

- Proline Influence : Proline residues (e.g., in 498565-49-4 ) introduce structural rigidity, which may limit flexibility but promote specific folding patterns .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing L-Serine-containing oligopeptides like glycylglycylglycylglycyl-L-Serine, and how can purity be validated?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for oligopeptide synthesis. Stepwise coupling of protected amino acids (e.g., Fmoc-glycine) ensures sequence control. For glycylglycylglycylglycyl-L-Serine, iterative deprotection and coupling cycles are critical. Post-synthesis, reverse-phase HPLC and mass spectrometry (LC-MS) are recommended for purity validation. Thin-layer chromatography (TLC) with ninhydrin staining can monitor reaction progress .

- Data Consideration : Recovery rates for similar peptides during purification range from 73.6% to 87%, depending on column type and solvent systems .

Q. How can researchers ensure the stability of glycylglycylglycylglycyl-L-Serine during storage and experimental use?

- Methodological Answer : Stability depends on pH, temperature, and solvent composition. Store lyophilized peptides at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. For aqueous solutions, use buffers with antioxidants (e.g., 0.1% TFA) and avoid repeated freeze-thaw cycles. Degradation products (e.g., CO, NOx) should be monitored via gas chromatography or FTIR .

Q. What analytical techniques are suitable for quantifying L-Serine residues in peptide chains?

- Methodological Answer : Chiral chromatography (e.g., Sumichiral columns) with dabsyl derivatization enables enantiomeric separation of L- and D-Serine. Linearity ranges for L-Serine quantification are 1.7–333.3 µmol/L (r² = 0.99). Within-day reproducibility CVs are ≤2.1% for L-Serine peaks .

Advanced Research Questions

Q. How does glycylglycylglycylglycyl-L-Serine influence protein-protein interaction networks in neurodegenerative disease models?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding kinetics with target proteins (e.g., NMDA receptors). For cellular models, co-immunoprecipitation (Co-IP) paired with SILAC labeling can map interaction partners. Neuroprotective effects observed in ALS models suggest modulation of serine racemase activity, which converts L-Serine to D-Serine .

- Data Consideration : In CSF samples, L-Serine recovery rates average 87% using Sumichiral columns, with between-day reproducibility CVs ≤6.6% .

Q. What experimental designs address contradictions in the biological activity of glycylglycylglycylglycyl-L-Serine across in vitro vs. in vivo systems?

- Methodological Answer : Discrepancies may arise from bioavailability or metabolic degradation. Use radiolabeled (³H/¹⁴C) peptides to track uptake and half-life. Compare results across models:

- In vitro : Primary neuron cultures with controlled serine-depleted media.

- In vivo : Transgenic murine models (e.g., SOD1-G93A for ALS) with intrathecal peptide delivery.

- Controls : Include D-Serine analogs to rule out stereospecific effects .

Q. How can researchers optimize LOQ (Limit of Quantification) for glycylglycylglycylglycyl-L-Serine in complex biological matrices?

- Methodological Answer : Pre-concentration via solid-phase extraction (C18 cartridges) improves LOQ. For CSF or plasma, derivatize with dabsyl chloride to enhance UV detection sensitivity. LOQ for L-Serine in CSF is 0.3 µmol/L using chiral columns, but matrix effects (e.g., albumin binding) require standard addition calibration .

Methodological Guidance

Q. What frameworks are recommended for formulating research questions on peptide structure-activity relationships?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Feasibility : Assess peptide synthesis scalability (e.g., ≥85% yield per coupling cycle).

- Novelty : Investigate understudied post-translational modifications (e.g., serine phosphorylation adjacent to glycine repeats).

- Use PICO (Population: Neuronal cells; Intervention: Glycylglycylglycylglycyl-L-Serine; Comparison: D-Serine analogs; Outcome: NMDA receptor activation) .

Q. How should researchers validate conflicting data on peptide degradation pathways?

- Answer : Perform accelerated stability studies under stress conditions (heat, light, pH extremes). Use tandem MS (MS/MS) to identify degradation byproducts. Cross-validate with isotopic labeling (e.g., ¹⁵N-Serine) to trace cleavage sites. For computational validation, apply QSPR models to predict hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.